OH Radical Reactivity vs. tert-Amylamine
The gas-phase reaction rate coefficient of 1,2-dimethylpropylamine with hydroxyl (OH) radicals was determined to be (5.08 ± 1.02) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 5.9 times faster than that of its structural isomer tert-amylamine (2-methylbutan-2-amine), measured at (0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical conditions [1]. This direct head-to-head comparison within the same study demonstrates that the α-branched primary amine structure of 1,2-dimethylpropylamine is substantially more labile toward atmospheric oxidation than the tertiary-amine isomer.
| Evidence Dimension | OH radical reaction rate coefficient (kOH) at 298 K, atmospheric pressure |
|---|---|
| Target Compound Data | kOH = (5.08 ± 1.02) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | tert-Amylamine (2-methylbutan-2-amine): kOH = (0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Quantified Difference | 5.9-fold higher reactivity (ratio 5.08/0.86) |
| Conditions | Relative kinetic technique in a large-volume photoreactor; (298 ± 2) K, atmospheric pressure; reference compounds used for calibration |
Why This Matters
For laboratories studying atmospheric amine chemistry or designing amine-containing formulations with predictable environmental lifetimes, 1,2-dimethylpropylamine offers a reactivity benchmark that cannot be replicated by simply substituting tert-amylamine, ensuring reproducibility in oxidation studies.
- [1] Barnes I, Wiesen P, Gallus M. Rate Coefficients for the Reactions of OH Radicals with a Series of Alkyl-Substituted Amines. J Phys Chem A. 2016;120(44):8823-8829. doi:10.1021/acs.jpca.6b08713. View Source
